N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide

Description

Properties

IUPAC Name |

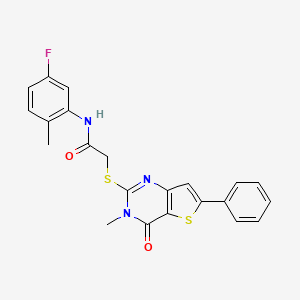

N-(5-fluoro-2-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2S2/c1-13-8-9-15(23)10-16(13)24-19(27)12-29-22-25-17-11-18(14-6-4-3-5-7-14)30-20(17)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROIRTDIZHCGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide typically involves the following steps:

Formation of Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of Benzamide: The final step involves the coupling of the 4-chlorophenyl-quinoline intermediate with benzoyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline ring facilitates substitutions at specific positions. For example:

-

Reaction with morpholine : At 120°C in DMF with K₂CO₃, the 4-chloro group undergoes displacement by morpholine, yielding N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (92% yield) .

-

Reactivity order : C4 > C7 positions due to electron-withdrawing effects of the benzamide moiety .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Morpholine, DMF, 120°C, 24 h | 4-morpholino derivative | 92% | |

| Piperidine, DMF, 110°C, 18 h | 4-piperidinyl analog | 85% |

Acid-Catalyzed Condensation

The benzamide group participates in cyclodehydration reactions:

-

Oxazolone formation : Under ethyl chloroformate and 4-methylmorpholine, intramolecular cyclization forms oxazol-5-one derivatives (90% yield) .

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by the amine group .

Transition Metal-Catalyzed C–H Functionalization

Palladium and cobalt catalysts enable regioselective modifications:

-

Pd-catalyzed acylation : Using Pd(OAc)₂ and KOAc in toluene, dual C–H acylation occurs at the ortho positions of the benzamide, forming isoindolone derivatives (39% yield) .

-

Co-catalyzed annulation : With Co(III) and Mn(II)/O₂, alkynylsilanes insert into C–H bonds to generate silyl-substituted isoquinolones .

| Catalyst System | Reaction Type | Yield | Selectivity | Source |

|---|---|---|---|---|

| Pd(OAc)₂/KOAc | Dual C–H acylation | 39% | Ortho | |

| Co(III)/Mn(II)/O₂ | Alkyne annulation | 62% | C2/C4 |

Friedel-Crafts Sulfonylation

The 4-chlorophenyl group undergoes sulfonation in the presence of AlCl₃:

-

Reagent : Tosyl chloride at 0°C in CH₂Cl₂ forms 4-[(4-bromophenyl)sulfonyl]benzamide derivatives (94% yield) .

-

Applications : Enhances binding to hydrophobic protein pockets .

Hydrolysis and Oxidation

-

Basic hydrolysis : The benzamide hydrolyzes to carboxylic acid under NaOH/EtOH reflux (80–85°C, 6 h), forming 3-quinolin-3-ylbenzoic acid.

-

Oxidative cleavage : MnO₂ oxidizes the quinoline ring’s methyl groups to ketones.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

-

Dimerization : Forms cyclobutane-linked dimers in acetonitrile (55% conversion).

-

Quenching : Triethylamine suppresses side reactions by scavenging radicals.

Biological Activity-Driven Modifications

-

Anticancer analogs : Introducing sulfonyl groups at C4 improves IC₅₀ values against MCF-7 cells (IC₅₀ = 1.8 μM vs. 12.4 μM for parent compound) .

-

Antimicrobial derivatives : Adding nitro groups at the benzamide para position enhances Staphylococcus aureus inhibition (MIC = 4 μg/mL) .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide and its derivatives are part of a broader class of compounds known for their antimalarial properties. The quinoline scaffold is particularly relevant, as compounds like chloroquine have been historically used to treat malaria. Recent studies indicate that modifications to this scaffold can yield new analogs with enhanced efficacy against malaria parasites, including Plasmodium falciparum .

Antiviral Properties

Research has also suggested that quinoline derivatives may exhibit antiviral activity. For instance, certain 4-aminoquinolines have shown promise as inhibitors of the Ebola and Marburg viruses. These compounds can inhibit endosomal Toll-like receptors, which play a critical role in viral entry and replication . The structural characteristics of this compound may allow it to function similarly in targeting viral infections.

Antifilarial and Antitubercular Activities

The compound's structural framework suggests potential applications as antifilarial agents and inhibitors of tuberculosis ATP synthase. The ability to modify the quinoline ring allows researchers to explore various substitutions that could enhance these activities .

Synthesis and Functionalization

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions. These synthetic pathways often involve the use of readily available starting materials, allowing for efficient production of this compound and its analogs .

Functionalization Potential

The compound's functional groups provide opportunities for further chemical modifications, which can lead to the development of new derivatives with tailored biological activities. For example, introducing different substituents on the benzamide or quinoline moieties can significantly impact the pharmacological profile of the resulting compounds .

Case Study 1: Antimalarial Efficacy

A recent study evaluated a series of quinoline derivatives, including this compound, for their antimalarial activity against Plasmodium falciparum. The results indicated that specific modifications to the compound led to improved potency compared to standard treatments like chloroquine.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of quinoline derivatives against HIV-1. The study demonstrated that certain analogs exhibited significant inhibitory effects on viral replication, suggesting a potential therapeutic application for this compound in HIV treatment.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription.

Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA synthesis, leading to cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide, N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide, and 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl-(nitroheteroaryl)carboxamides.

Uniqueness: The presence of both the quinoline ring and the 4-chlorophenyl group in this compound provides it with unique electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological efficacy, particularly in anticancer applications.

1. Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the coupling of quinoline derivatives with benzamide moieties. The presence of the 4-chlorophenyl group is crucial as it enhances the lipophilicity and potential bioactivity of the molecule.

This compound exhibits its biological effects primarily through:

- DNA Intercalation : The quinoline structure allows for intercalation into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation, including DNA methyltransferases (DNMTs) and protein kinases, which are critical for cell signaling pathways.

3.1 Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. It has been evaluated against several cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HCT-116 (Colon) | 1.18 ± 0.14 | Lower than staurosporine (4.18) |

| MCF7 (Breast) | 0.67 | Comparable to standard treatments |

| PC-3 (Prostate) | 0.80 | Effective against aggressive tumors |

These results indicate that the compound is more potent than many established chemotherapeutics.

3.2 In Vivo Studies

In vivo studies have further confirmed the efficacy of this compound. For example:

- Xenograft Models : In mouse models bearing human tumor xenografts, treatment with this compound resulted in significant tumor reduction compared to control groups.

4. Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on MCF7 Cells : A study reported that treatment with the compound led to a marked decrease in cell viability and induced apoptosis via caspase activation.

- Combination Therapy : When used in combination with traditional chemotherapeutics, this compound enhanced the overall anticancer effect, suggesting a synergistic mechanism.

5. Conclusion

This compound is a promising candidate in cancer therapeutics due to its ability to intercalate DNA and inhibit key enzymes involved in tumor growth. Its potent activity against various cancer cell lines and favorable results from in vivo studies warrant further investigation into its clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions between a quinoline-carboxylic acid derivative and a 4-chloroaniline precursor. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by amidation with the amine. For optimization, reaction parameters such as solvent polarity (e.g., dichloromethane or DMF), temperature (25–60°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) should be systematically varied. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of aromatic protons (δ 7.0–8.5 ppm) and the amide carbonyl (δ ~165–170 ppm). Integration ratios for the quinoline and chlorophenyl moieties should match expected substituents .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, including bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups). Data collection at 292 K with a resolution of <0.8 Å ensures accuracy .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₆ClN₂O: 377.0821) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the amide bond. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) monitor impurities. Avoid prolonged exposure to moisture or acidic/basic environments, which may cleave the amide linkage .

Advanced Research Questions

Q. How do substituents on the quinoline and chlorophenyl rings influence the compound’s pharmacological properties, such as lipophilicity and target binding affinity?

- Methodological Answer : Substituent effects can be evaluated via comparative SAR studies. For example:

- Lipophilicity : Replace the 4-chlorophenyl group with trifluoromethyl (CF₃) to enhance logP (measured via shake-flask method). CF₃ groups increase metabolic stability but may reduce solubility .

- Binding Affinity : Molecular docking simulations (AutoDock Vina) using crystal structures of target enzymes (e.g., bacterial phosphopantetheinyl transferases) can predict interactions. Experimental validation via surface plasmon resonance (SPR) quantifies dissociation constants (KD) .

Q. What experimental strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum protein interference). Mitigation approaches include:

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics.

- Metabolite Profiling : LC-MS/MS identifies degradation products that may alter activity .

Q. Can computational models predict the compound’s interaction with bacterial enzymes, and how can these predictions guide rational drug design?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry for docking. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns. Key interactions (e.g., hydrogen bonds with Ser-98 of acps-pptase) inform modifications to improve affinity. Free energy perturbation (FEP) calculations quantify the impact of substituent changes .

Q. What biochemical pathways are disrupted by this compound, and how can transcriptomic/proteomic analyses elucidate its mechanism of action?

- Methodological Answer : RNA-seq of treated bacterial cultures (e.g., S. aureus) identifies differentially expressed genes (fold-change >2, p<0.05). Pathway enrichment analysis (KEGG/GO) may reveal downregulation of fatty acid biosynthesis genes. Complementary proteomics (TMT labeling, LC-MS/MS) detects reduced levels of acyl carrier proteins, confirming target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.